An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde: A Key Building Block in Medicinal Chemistry
An In-depth Technical Guide to 6-Chloro-1H-indazole-3-carbaldehyde: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-indazole-3-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a crucial intermediate in the field of medicinal chemistry. Its rigid bicyclic structure, featuring a pyrazole ring fused to a chlorobenzene ring, combined with the reactive aldehyde functionality at the 3-position, makes it a prized scaffold for the synthesis of complex molecules, particularly kinase inhibitors. The indazole core is recognized as a bioisostere of indole and is adept at forming critical hydrogen bond interactions within the active sites of proteins, a key feature in the design of targeted therapeutics.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, offering a technical resource for professionals in drug discovery and development.
Core Chemical and Physical Properties
The foundational properties of 6-Chloro-1H-indazole-3-carbaldehyde are summarized below. While some experimental values are not widely published, data from closely related analogs and predicted values provide a reliable profile for this compound.
| Property | Value | Source(s) |
| CAS Number | 885521-37-9 | |
| Molecular Formula | C₈H₅ClN₂O | [2][3] |
| Molecular Weight | 180.59 g/mol | [2][3] |
| Appearance | Red to reddish-brown solid | [4] |
| Melting Point | No experimental data available. For comparison, the 5-chloro isomer melts at 216 °C[5], and the 6-bromo isomer melts at 229 °C[5]. | |
| Boiling Point | 391.7 ± 22.0 °C (Predicted) | [4] |
| Density | 1.521 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 10.86 ± 0.40 (Predicted) | [4] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 6-Chloro-1H-indazole-3-carbaldehyde. Although a complete public dataset for this specific isomer is scarce, the expected spectral features can be inferred from extensive data available for its isomers and analogs, such as 5-chloro-1H-indazole-3-carboxaldehyde and 6-bromo-1H-indazole-3-carboxaldehyde.[5]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around δ 10.2 ppm), the indazole N-H proton (a broad singlet, typically > δ 13 ppm), and three aromatic protons on the benzene ring, with chemical shifts and coupling constants dictated by the 6-chloro substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a characteristic signal for the aldehyde carbonyl carbon around δ 187 ppm. Additional signals will correspond to the eight carbons of the bicyclic system.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde, typically in the range of 1660-1690 cm⁻¹. A broad N-H stretching band is also expected around 3200-3300 cm⁻¹. For comparison, the 5-chloro isomer shows key peaks at 3243 (N-H) and 1659 (C=O) cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the [M-H]⁻ ion, the calculated m/z is 179.0012, which has been experimentally confirmed for the 5-chloro isomer.
Synthesis of 6-Chloro-1H-indazole-3-carbaldehyde
The most efficient and widely applicable method for the synthesis of 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor.[5] This transformation proceeds via a multistep pathway involving the nitrosation at the C3 position of the indole, rearrangement, and ring-closure to form the indazole ring system. Direct formylation of the indazole core at the C3 position via methods like the Vilsmeier-Haack reaction is generally ineffective.
Experimental Protocol: Nitrosation of 6-Chloroindole
This protocol is adapted from the general procedure described by Boiteau et al. for the synthesis of halogenated 1H-indazole-3-carboxaldehydes, which consistently provides high yields.[5]
Materials:
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6-Chloroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 2 N aq.)
-
N,N-Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate (EtOAc)
-
Petroleum ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask maintained at 0 °C under an inert atmosphere (e.g., Argon), prepare a nitrosating mixture by slowly adding 2 N aqueous HCl (2.7 equivalents) to a solution of sodium nitrite (8 equivalents) in deionized water and DMF. Stir for 10 minutes.
-
In a separate flask, dissolve 6-chloroindole (1 equivalent) in DMF.
-
Using a syringe pump, add the solution of 6-chloroindole to the cold nitrosating mixture over a period of 2 hours.
-
After the addition is complete, allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary; for similar bromo- and fluoro-substituted indoles, times range from 2 to 5 hours at room temperature or with gentle heating (e.g., 50 °C).[5]
-
Upon completion, quench the reaction with water and extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield 6-Chloro-1H-indazole-3-carbaldehyde.
Caption: Key reactions of the 3-carbaldehyde group.
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Reductive Amination: The aldehyde can be readily converted into secondary or tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides or phosphonate carbanions provides access to a variety of alkene derivatives, extending the carbon skeleton. * Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) followed by further transformations is a common strategy. * Cyclocondensation Reactions: The aldehyde can participate in reactions to form new heterocyclic rings fused or attached to the indazole core, such as oxazoles, thiazoles, or benzimidazoles. * Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, which can be used for further functionalization.
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors. [1]Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability of the indazole N-H group to act as a hydrogen bond donor mimics the function of the indole N-H in many ATP-competitive inhibitors.
6-Chloro-1H-indazole-3-carbaldehyde is a valuable starting material for building libraries of potential kinase inhibitors. While it is not a direct precursor to some of the most well-known indazole-based drugs like Axitinib or Pazopanib (which are synthesized from different indazole intermediates), it serves as a key building block for novel inhibitors targeting various kinases. [6][7]
Case Study: Scaffold for Kinase Inhibitor Development
The general strategy for utilizing 6-Chloro-1H-indazole-3-carbaldehyde in kinase inhibitor synthesis involves derivatizing the 3-position aldehyde to introduce a group that can occupy the hydrophobic pocket of the kinase active site.
Workflow: From Building Block to Bioactive Molecule
-
Starting Material: 6-Chloro-1H-indazole-3-carbaldehyde provides the core indazole pharmacophore.
-
Key Transformation: A reaction, such as reductive amination, is performed on the aldehyde to append a carefully selected side chain (R-group). This R-group is designed to interact with specific amino acid residues in the target kinase.
-
Lead Compound: The resulting 3-substituted 6-chloro-1H-indazole serves as a lead compound for biological evaluation.
-
Screening & Optimization: The compound is tested in kinase inhibition assays. Structure-activity relationship (SAR) studies are then conducted by synthesizing analogs with different R-groups to optimize potency and selectivity.
Caption: Drug discovery workflow using the indazole scaffold.
Safety and Handling
6-Chloro-1H-indazole-3-carbaldehyde is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2][4]* Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection). [2]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4]
Conclusion
6-Chloro-1H-indazole-3-carbaldehyde is a high-value synthetic intermediate whose importance in modern drug discovery is well-established. Its straightforward synthesis from 6-chloroindole and the versatility of its aldehyde functionality provide medicinal chemists with a robust platform for generating diverse molecular architectures. As the demand for novel, selective kinase inhibitors continues to grow, the utility of this and related indazole building blocks is set to expand, solidifying its role as a key component in the development of next-generation targeted therapies.
References
-
Boiteau, J.-G., De la Torre, A., Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. Available at: [Link]
- Wiley-VCH. (2007). Supporting Information for an undisclosed article.
- Google Patents. (2015). US9163007B2 - 5-substituted indazoles as kinase inhibitors. This patent describes the use of indazole scaffolds in the development of kinase inhibitors.
- Benchchem. A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. This technical guide discusses synthetic routes to the kinase inhibitor Pazopanib.
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.
-
Boiteau, J.-G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubMed Central. Available at: [Link]
-
Boiteau, J.-G., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Available at: [Link]
-
PubChemLite. Entry for 6-chloro-1h-indazole-3-carbaldehyde. Available at: [Link]
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